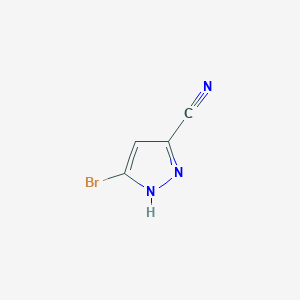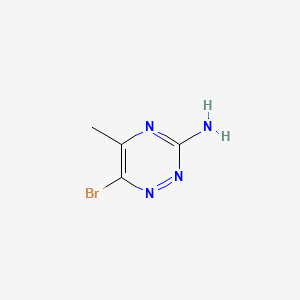![molecular formula C11H12IN3O2S B13561760 4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is a synthetic organic compound that features a benzotriazole moiety linked to a thiane-1,1-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the following steps:
Formation of Benzotriazole Intermediate: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Iodination: The benzotriazole intermediate is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Thiane-1,1-dione Formation: The thiane-1,1-dione moiety is synthesized separately, often through the oxidation of a thiane precursor.
Coupling Reaction: The iodinated benzotriazole is coupled with the thiane-1,1-dione under appropriate conditions, such as using a coupling agent or catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The thiane-1,1-dione moiety can participate in redox reactions, altering its oxidation state.
Cyclization: The compound may undergo intramolecular cyclization under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology and Medicine
In biology and medicine, the compound’s unique structure may be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione would depend on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione
- 4-(6-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione
Uniqueness
The presence of the iodine atom in 4-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione may confer unique properties, such as increased molecular weight and potential for specific interactions with biological targets, compared to its chloro or bromo analogs.
Eigenschaften
Molekularformel |
C11H12IN3O2S |
|---|---|
Molekulargewicht |
377.20 g/mol |
IUPAC-Name |
4-(6-iodobenzotriazol-1-yl)thiane 1,1-dioxide |
InChI |
InChI=1S/C11H12IN3O2S/c12-8-1-2-10-11(7-8)15(14-13-10)9-3-5-18(16,17)6-4-9/h1-2,7,9H,3-6H2 |
InChI-Schlüssel |
JBVJXRZDEPRBBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCC1N2C3=C(C=CC(=C3)I)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


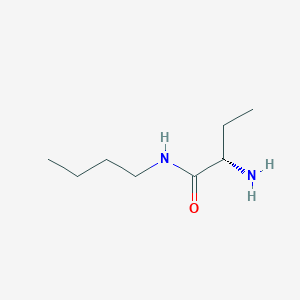
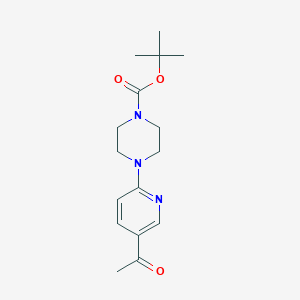
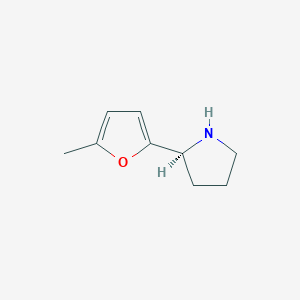
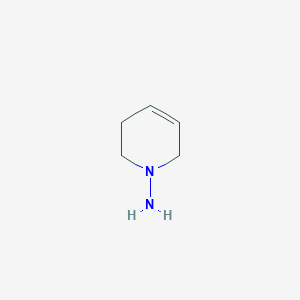

![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)
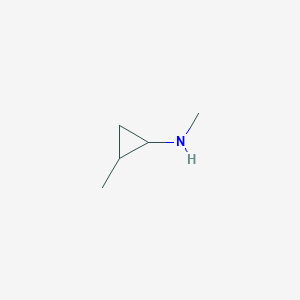

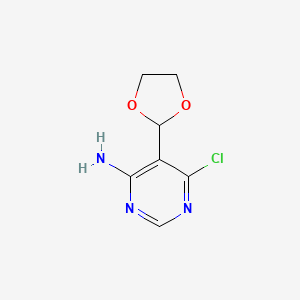
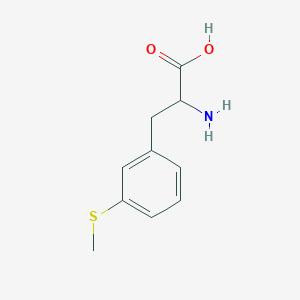
![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
